N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-phenylpropyl)oxalamide
- N1-(4-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
Uniqueness: N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of both a cyanophenyl and a hydroxy-phenylpropyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-16(14)21-18(24)17(23)20-12-15(22)10-13-6-2-1-3-7-13/h1-9,15,22H,10,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZPXFMRKCQOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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